6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine
Overview
Description
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 6th position, a methoxypropyl group attached to the nitrogen atom, and a methyl group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol, and a base like potassium carbonate is used to catalyze the reaction. The yield of this reaction is reported to be around 60%.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The double bonds in the pyrimidine ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds.
Scientific Research Applications
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(3-methoxypropyl)pyrazin-2-amine: This compound has a similar structure but belongs to the pyrazine family.
6-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine: This compound has a methylthio group at the 2nd position instead of a methyl group.
Uniqueness
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the methoxypropyl group and the methyl group at the 2nd position imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7-12-8(10)6-9(13-7)11-4-3-5-14-2/h6H,3-5H2,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYRAHFUAGCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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